molecular formula C8H8Cl2N2O B3034524 2,6-Dichloro-4-(dimethylamino)nicotinaldehyde CAS No. 1823371-33-0

2,6-Dichloro-4-(dimethylamino)nicotinaldehyde

Cat. No.: B3034524
CAS No.: 1823371-33-0
M. Wt: 219.06 g/mol
InChI Key: KVTAHBBCANJEDA-UHFFFAOYSA-N
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Description

2,6-Dichloro-4-(dimethylamino)nicotinaldehyde is a useful research compound. Its molecular formula is C8H8Cl2N2O and its molecular weight is 219.06 g/mol. The purity is usually 95%.
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Scientific Research Applications

Crystal Structure Analysis

Research on similar compounds, such as 2,6-dimethyl-3,5-dicarbomethoxy-4-(dimethylamino)-1,4-dihydropyridine derivatives, has provided insights into their crystal structures. These studies reveal boat-type conformations and varying degrees of puckering, which correlate with biological activity in some cases. Such structural analyses are crucial for understanding the interactions and potential applications of these compounds in various scientific fields (Triggle, Shefter, & Triggle, 1980).

Steric Hindrance Studies

Investigations into compounds like 2,6-dichloro-4-nitrodimethylaniline have highlighted the effects of steric hindrance, leading to significant molecular rotations and deformations. These studies enhance our understanding of molecular conformations and their impact on chemical properties and reactivities (Struchkov & Khotsyanova, 1960).

Synthesis of Cyclopnictazanes

The transformation of certain aryl derivatives into cyclopnictazane compounds, facilitated by reactions with compounds like 4-(dimethylamino)pyridine, demonstrates the potential for creating novel chemical structures. This area of research sheds light on new synthetic pathways and the stability of resulting compounds (Burford, Landry, Ferguson, & McDonald, 2005).

Hydrogen Transfer Studies

The use of 2,6-disubstituted 9,10-Dihydroanthracenes, including dimethylamino variants, as hydrogen transfer donors in reactions with α-methylstyrene has been explored. These studies contribute to the understanding of hydrogen transfer mechanisms and their kinetic parameters, offering insights into reaction dynamics and potential catalytic applications (Keller & Rüchardt, 1998).

Catalytic Applications

Research on compounds like 4-(N,N-Dimethylamino)pyridine hydrochloride highlights their potential as recyclable catalysts for the acylation of inert alcohols. Such studies not only provide a deeper understanding of the catalytic mechanisms involved but also open up possibilities for more efficient and sustainable chemical processes (Liu, Ma, Liu, & Wang, 2014).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, cause skin irritation, serious eye irritation, and may cause respiratory irritation . The hazard statements associated with this compound are H302, H315, H319, H335 .

Properties

IUPAC Name

2,6-dichloro-4-(dimethylamino)pyridine-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2N2O/c1-12(2)6-3-7(9)11-8(10)5(6)4-13/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVTAHBBCANJEDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC(=NC(=C1C=O)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.